

Application Notes and Protocols: Elacridar-Mediated P-gp Inhibition in Sensitive Cell Lines

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B7934595*

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Introduction

Elacridar (GF120918) is a potent third-generation inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), two key ATP-binding cassette (ABC) transporters responsible for multidrug resistance (MDR) in cancer. By blocking the efflux of chemotherapeutic agents from cancer cells, Elacridar can restore sensitivity to a variety of P-gp substrate drugs. These application notes provide a summary of cancer cell lines sensitive to Elacridar-mediated P-gp inhibition, quantitative data on its efficacy, and detailed protocols for assessing its activity.

Cell Lines Sensitive to Elacridar

Elacridar has demonstrated efficacy in a wide range of cancer cell lines, particularly those that have developed resistance to P-gp substrate chemotherapeutics. The following table summarizes cell lines reported to be sensitive to Elacridar, showing its potential to re-sensitize them to various anticancer drugs.

Data Presentation: Efficacy of Elacridar in Sensitizing Cancer Cell Lines to Chemotherapy

The following table presents quantitative data on the ability of Elacridar to sensitize various cancer cell lines to P-gp substrate chemotherapeutic agents. The data is primarily presented as

IC50 values (the concentration of a drug that inhibits a biological process by 50%) in the presence and absence of Elacridar, and the resulting fold-sensitization.

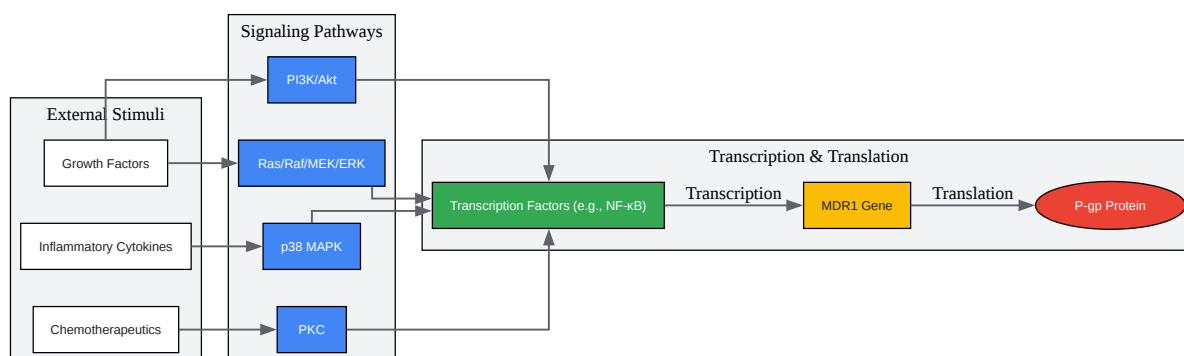
Cell Line	Cancer Type	Chemotherapeutic Agent	Elacridar Concentration (μM)	IC50 without Elacridar (ng/mL)	IC50 with Elacridar (ng/mL)	Fold Sensitization
A2780PR1	Ovarian Cancer	Paclitaxel	0.1	755	4.66	162
1	755	4.04	187	46		
Doxorubicin	0.1	2033	44.4			
1	2033	50.0	41	93		
A2780PR2	Ovarian Cancer	Paclitaxel	0.1	1970	4.96	397
1	1970	4.07	483	101		
Doxorubicin	0.1	6292	67.8			
1	6292	62.1	101	17.0		
A2780TR1	Ovarian Cancer	Topotecan	0.1	204.68	18.81	10.9
1	204.68	15.29	13.4	132.00	19.11	6.9
5	204.68	12.05	17.0			
A2780TR2	Ovarian Cancer	Topotecan	0.1	132.00	19.11	6.9
1	132.00	11.11	11.9	17.3		
5	132.00	7.61	17.3			
H1299-DR	Non-Small Cell Lung Cancer	Docetaxel	~0.44	>100 nM	9.4 nM	>10.6

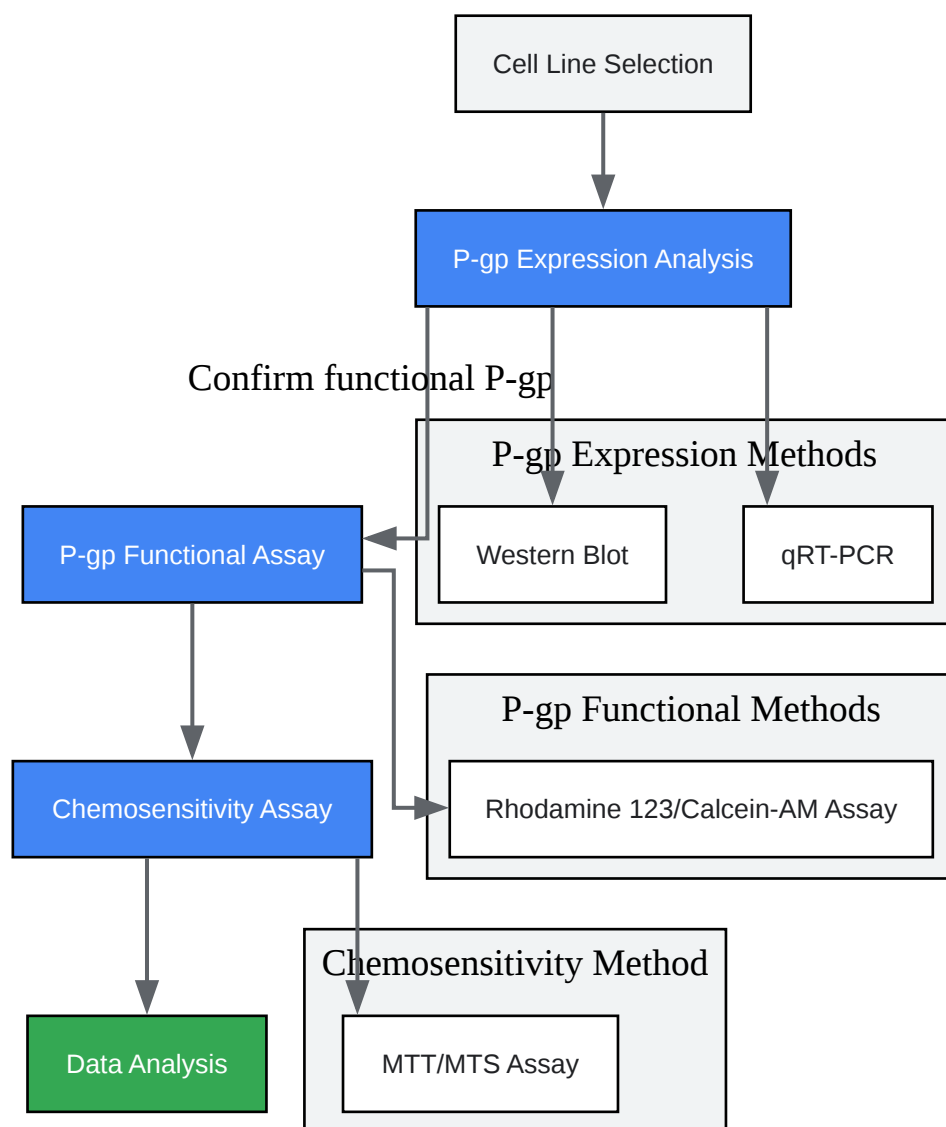
HCC827-DR	Non-Small Cell Lung Cancer	Docetaxel	~0.44	>100 nM	1.8 nM	>55.6
HCC4006-DR	Non-Small Cell Lung Cancer	Docetaxel	~0.44	>100 nM	1.3 nM	>76.9

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in P-gp expression and a general experimental workflow for evaluating Elacridar's efficacy.





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References

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- 3. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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